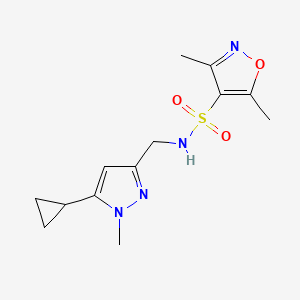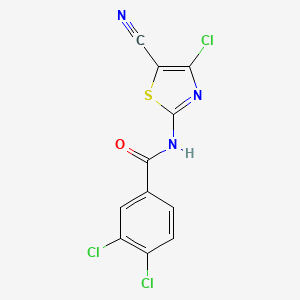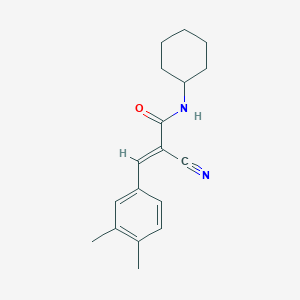![molecular formula C19H18N2O4S B2670188 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline CAS No. 1798036-44-8](/img/structure/B2670188.png)
8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a furan ring, an azetidine ring, and a methanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan ring and the azetidine ring. The methanesulfonyl group is then added to complete the synthesis. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
化学反応の分析
Types of Reactions
8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the methanesulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: Its chemical properties may make it useful in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and quinoline rings could participate in π-π stacking interactions, while the methanesulfonyl group could form hydrogen bonds with target proteins.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have been used in the treatment of malaria.
Furan Derivatives: Compounds like furanocoumarins are known for their phototoxic properties.
Azetidine Derivatives: Azetidine-2-carboxylic acid is a known analog of proline and has been studied for its biological effects.
Uniqueness
What sets 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer a range of chemical and biological properties that are not observed in simpler analogs.
特性
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-13-7-8-14-4-2-6-17(18(14)20-13)19(22)21-10-16(11-21)26(23,24)12-15-5-3-9-25-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNAYUPXOSDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
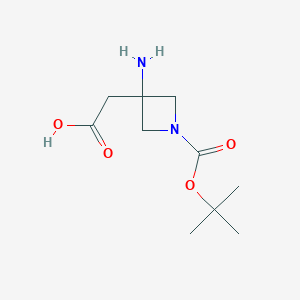
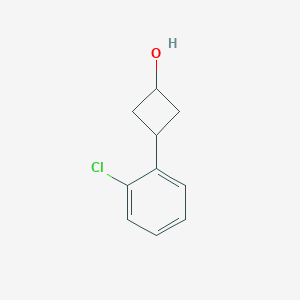
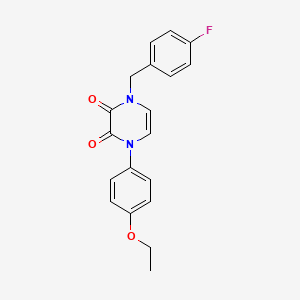
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)
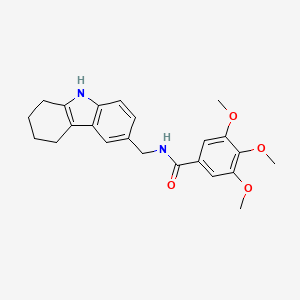
![3-(3-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2670117.png)
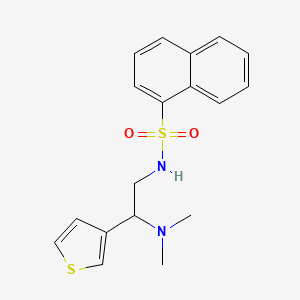
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2670119.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylethane-1-sulfonamide](/img/structure/B2670121.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)
